N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by the presence of an oxadiazole ring and an acetamide functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where detailed information about its synthesis, properties, and applications can be found.
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide belongs to the class of organic compounds known as oxadiazoles. These compounds are typically recognized for their diverse biological activities and are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide generally involves several steps:
The synthesis often requires dehydrating agents like phosphorus oxychloride or thionyl chloride to promote the formation of the oxadiazole ring. The entire synthesis process is carefully monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation.
The molecular formula of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is , with a molecular weight of 357.4 g/mol . The structure includes:
The compound's InChI identifier is InChI=1S/C22H19N3O2/c1-14-10-11-18(15(2)12-14)21-24-25-22(27-21)23-20(26)13-17-8-5-7-16-6-3-4-9-19(16)17/h3-12H,13H2,1-2H3,(H,23,25,26) .
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions.
The mechanism of action for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with biological targets at a molecular level. The compound may bind to specific enzymes or receptors within cells:
The physical properties include:
Chemical properties are influenced by functional groups present in the molecule:
Relevant data regarding melting points and boiling points would require experimental determination under controlled conditions.
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has several scientific applications:
Future research may explore further modifications to enhance its efficacy or broaden its applications across various scientific disciplines .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5